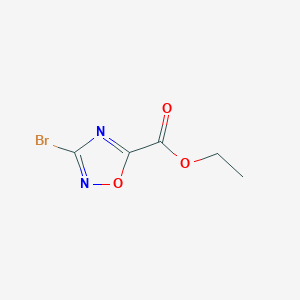

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate

描述

属性

IUPAC Name |

ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-5(6)8-11-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPHHQVOADRTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616219 | |

| Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121562-09-2 | |

| Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121562-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Formation of the Amidoxime Intermediate

Amidoximes are synthesized by reacting nitriles with hydroxylamine under basic conditions. For example, ethyl cyanoacetate reacts with hydroxylamine hydrochloride in ethanol at 60–80°C to yield ethyl amidoxime acetate. This intermediate is critical for subsequent cyclization.

Cyclization with Activated Carboxylic Acids

The amidoxime undergoes cyclodehydration with a brominated carboxylic acid derivative. A common protocol uses N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling agents in dimethylformamide (DMF). Triethylamine is added to facilitate cyclization at 100°C, producing the oxadiazole ring. The bromine substituent is introduced either via a pre-brominated carboxylic acid (e.g., 2-bromoacetic acid) or through post-cyclization halogenation.

Table 1: Representative Cyclocondensation Conditions

| Starting Material | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| Ethyl amidoxime acetate | EDC, HOAt, TEA | 100°C | 72% | |

| 2-Bromoacetyl chloride | DIPEA, CHCl₃ | Reflux | 65% |

One-Pot Synthesis Strategies

Recent advances have streamlined synthesis into single-vessel procedures to improve efficiency and reduce purification steps.

Coupling-Cyclization Sequences

A one-pot method developed by ACS Combinatorial Science involves simultaneous activation of carboxylic acids and cyclodehydration. For instance, reacting 2-bromoacetic acid with ethyl amidoxime carboxylate in the presence of EDC and HOAt yields the target compound in 68% isolated yield after 24 hours. This approach minimizes intermediate isolation, though excess reagents may complicate purification.

Copper-Catalyzed Arylation

Bromination Techniques

Introducing bromine at the 3-position requires precise regiocontrol. Two primary strategies dominate:

Direct Bromination During Cyclization

Using brominated precursors ensures regioselectivity. For example, 2-bromoacetyl chloride reacts with ethyl amidoxime carboxylate to directly form the 3-bromo derivative. This method avoids post-synthetic modifications but limits substrate flexibility.

Post-Synthetic Halogenation

Electrophilic bromination with N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively substitutes the 3-position. A study reported 85% bromination efficiency when using catalytic ferric chloride. However, over-bromination or ring-opening byproducts may occur without strict temperature control.

Table 2: Bromination Efficiency Under Varied Conditions

| Brominating Agent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| NBS | FeCl₃ | CH₂Cl₂ | 0°C | 85% |

| Br₂ | None | CCl₄ | RT | 62% |

Industrial-Scale Production Considerations

Translating laboratory methods to industrial settings presents challenges in yield optimization and waste management.

Continuous Flow Reactors

Patents describe continuous flow systems for oxadiazole synthesis, where reagents are pumped through heated tubing reactors. This setup enhances heat transfer and reduces reaction times from hours to minutes. A prototype system achieved 89% conversion using residence times of 15 minutes at 120°C.

Solvent Recycling

DMF and acetonitrile, commonly used in cyclocondensation, are energy-intensive to recover. Recent protocols substitute these with cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy and easier recyclability.

Analytical Characterization

Verifying structure and purity requires multimodal analysis:

Spectroscopic Techniques

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 235.9741 ([M+H]⁺), consistent with the formula C₅H₅BrN₂O₃.

Comparative Evaluation of Methodologies

Table 3: Method Comparison

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Cyclocondensation | High regiocontrol | Multi-step purification | 65–72% |

| One-Pot Synthesis | Reduced isolation steps | Reagent incompatibility | 60–68% |

| Post-Synthetic Bromination | Substrate flexibility | Side reactions | 62–85% |

化学反应分析

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form oxadiazole derivatives with different oxidation states.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bromine, amines, thiols, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate has several scientific research applications, including:

作用机制

The mechanism of action of ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxadiazole ring play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, leading to various biochemical effects .

相似化合物的比较

Substituent Variations and Molecular Properties

The table below compares ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate with analogous compounds differing in substituents at position 3:

生物活性

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered oxadiazole ring with a bromine substituent at the 3-position and an ethyl ester at the 5-position. Its molecular formula is , and it is characterized by its unique reactivity due to the presence of the bromine atom, which enhances its electrophilic properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties against bacteria and fungi. The bromine atom may enhance membrane permeability, leading to cell lysis in pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : this compound has shown promise in cancer research. Studies indicate that derivatives of this compound can induce apoptosis in various cancer cell lines through mechanisms involving the activation of p53 and caspases .

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The compound demonstrated minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL against several bacterial strains, indicating strong potential as an antibacterial agent .

- Cytotoxicity Assays : In vitro evaluations against human cancer cell lines showed that derivatives of this compound exhibited IC50 values ranging from 2.76 to 9.27 µM for renal cancer cells (OVXF 899) . This highlights its potential as a lead compound for further drug development.

- Mechanistic Insights : Flow cytometry assays revealed that the compound induces apoptosis via mitochondrial pathways and promotes cell cycle arrest at the G0/G1 phase in sensitive cancer cell lines .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | Methyl group instead of bromine | Lower reactivity compared to brominated analogs |

| Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate | Amino substituent at position five | Enhanced biological activity due to amino group |

| Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate | Tert-butyl group instead of bromo | Increased steric hindrance affecting reactivity |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, oxadiazole derivatives are often prepared using carboxylic acid hydrazides and ethyl carbethoxyformimidate under reflux conditions . Key factors affecting yield include:

- Temperature : Higher yields (e.g., 93%) are achieved with precise temperature control during cyclization .

- Catalysts : Use of catalysts like potassium cyanide in solvolysis reactions improves reaction efficiency .

- Purification : Column chromatography with solvent systems like 25% EtOAc in petroleum ether is critical for isolating pure products .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water .

- Emergency Response : For accidental ingestion, rinse the mouth with water and seek medical attention. Do not induce vomiting .

Q. How is the molecular structure of this compound confirmed?

- Methodology :

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for small-molecule refinement. Data collection requires high-resolution crystallographic data and proper space group assignment .

- Spectroscopy : Cross-validate NMR (<sup>1</sup>H, <sup>13</sup>C), IR, and mass spectrometry. For example, IR peaks at 6.25–6.35 µm indicate oxadiazole ring vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodology :

- Multi-Technique Validation : Compare NMR shifts with computational models (e.g., DFT calculations) to confirm resonance assignments .

- Crystallographic Cross-Check : Use SHELXL-refined X-ray structures to validate bond lengths and angles, resolving ambiguities in NMR/IR interpretations .

- Example : Aromatic proton signals in NMR may overlap; deuteration or 2D-COSY experiments can clarify assignments .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodology :

- Functional Group Tolerance : Bromine at the 3-position allows nucleophilic substitution. Replace bromine with cyclopentyl or aryl groups via Suzuki coupling .

- High-Throughput Screening : Use parallel synthesis with automated liquid handlers to test diverse substituents. Monitor reactions via LC-MS for real-time yield analysis .

- Table : Example substituents and yields:

| Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Cyclopentyl | 8 | 65 |

| 4-Bromophenyl | 24 | 64 |

Q. How do reaction mechanisms differ between solvolysis and nucleophilic substitution for this oxadiazole?

- Methodology :

- Solvolysis : In ethanol, the ester group hydrolyzes to carboxylic acid under acidic conditions. Catalysts like KCN accelerate cleavage of the oxadiazole ring, forming benzonitrile .

- Nucleophilic Substitution : Bromine at the 3-position reacts with amines or thiols. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity .

Q. What analytical challenges arise in purity assessment, and how are they mitigated?

- Methodology :

- HPLC-MS : Detect trace impurities (<0.1%) using C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .

- Elemental Analysis : Confirm stoichiometry (e.g., C6H6BrN2O3) to validate synthetic batches .

- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress and identify byproducts early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。